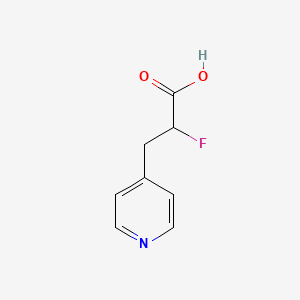
2-フルオロ-3-(ピリジン-4-イル)プロパン酸
概要
説明
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Fluoro-3-(pyridin-4-yl)propanoic acid, can be achieved through various methods. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(pyridin-4-yl)propanoic acid consists of a fluorine atom, a pyridine ring, and a propanoic acid group. The molecular formula is C8H8FNO2.Physical And Chemical Properties Analysis
2-Fluoro-3-(pyridin-4-yl)propanoic acid has a molecular weight of 169.15 g/mol. More detailed physical and chemical properties are not available in the literature.科学的研究の応用
製薬開発
ピリジン構造を持つ化合物は、 2-フルオロ-3-(ピリジン-4-イル)プロパン酸 のようなものが、新たな医薬品の開発において多くの可能性を秘めているため、しばしば研究されています。 例えば、アミノ化反応によってアミノピリジンを合成するために使用でき、これは創薬において重要です .
触媒
ピリジン誘導体は、化学反応における触媒配位子として作用することができます。 これらは、複雑な有機分子の位置選択的な合成を促進する可能性があり、これは合成化学において貴重です .
糖尿病治療
一部のピリジン誘導体は、血糖値を低下させる効果を示しており、糖尿病や関連する疾患の治療における潜在的な用途を示唆しています .
配位化学
ピリジンプロピオン酸は、Ag、Cu、Znなどの金属を用いて、新しい配位高分子を合成するために使用されてきました。これは、材料科学において様々な用途があります .
生物活性増強
フッ素化ピリジンは、特定の分子の生物活性を向上させるために合成されており、生物活性化合物の効力を強化する可能性を示しています .
抗ウイルス研究
ピリジン構造を持つインドール誘導体は、様々なRNAウイルスやDNAウイルスに対する抗ウイルス活性について調査されており、抗ウイルス薬研究における用途を指し示しています .
農薬業界
トリフルオロメチルピリジンは、2-フルオロ-3-(ピリジン-4-イル)プロパン酸 といくつかの構造的類似性を共有しており、作物を害虫から保護するために広く使用されており、農薬への応用が考えられます .
作用機序
Mode of Action
- 2-Fluoro-3-(pyridin-4-yl)propanoic acid belongs to the indole class of compounds. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . It likely interacts with specific receptors due to its aromatic nature. These interactions can modulate cellular signaling pathways. It might inhibit or activate enzymes involved in metabolic pathways, affecting downstream processes.
Biochemical Pathways
- Some indole derivatives have demonstrated antiviral properties . Further studies are needed to determine if 2-Fluoro-3-(pyridin-4-yl)propanoic acid shares this activity. Investigate how it affects metabolic enzymes (e.g., cytochrome P450) and their substrates. Explore its impact on cellular signaling cascades (e.g., MAPK, PI3K/Akt).
実験室実験の利点と制限
2-Fluoro-3-(pyridin-4-yl)propanoic acidyridinepropionic acid has several advantages for use in lab experiments. It is a low toxicity compound, making it safe to use in the lab. It also has low volatility, meaning it is less likely to evaporate during experiments. Additionally, it has the ability to form strong complexes with other molecules, making it useful for a variety of synthetic applications. However, it is important to note that 2-Fluoro-3-(pyridin-4-yl)propanoic acidyridinepropionic acid is a relatively new compound and its use in lab experiments is still relatively limited.
将来の方向性
The potential applications of 2-Fluoro-3-(pyridin-4-yl)propanoic acidyridinepropionic acid are still being explored, and there are many exciting possibilities for future research. Some potential future directions include further studies of its biochemical and physiological effects, its use as a catalyst for organic synthesis, and its use for the formation of coordination polymers and metal complexes. Additionally, further research could be done to explore its potential applications in drug discovery and development. Finally, more research could be done to explore its potential applications in materials science, such as its use in the synthesis of polymers and nanomaterials.
生化学分析
Biochemical Properties
2-Fluoro-3-(pyridin-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as a ligand for certain coordination polymers, forming complexes with metals such as silver, copper, and zinc . These interactions can affect the catalytic activity of enzymes and the stability of protein structures. Additionally, 2-Fluoro-3-(pyridin-4-yl)propanoic acid may interact with biomolecules involved in metabolic pathways, potentially altering the flux of metabolites and the overall metabolic balance within cells.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-3-(pyridin-4-yl)propanoic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under certain conditions, maintaining its biochemical activity for extended periods . Exposure to specific environmental factors, such as light or heat, can lead to degradation and a subsequent loss of activity. Long-term studies in vitro and in vivo have demonstrated that 2-Fluoro-3-(pyridin-4-yl)propanoic acid can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.
特性
IUPAC Name |
2-fluoro-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYRAQFSJNHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1493011.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1493016.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)
![7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493021.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)
![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493025.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)